ethyl 4-[[2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetyl]amino]benzoate
Overview
Description
Ethyl 4-[[2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetyl]amino]benzoate is a complex organic compound that features a benzenesulfonyl group, a trifluoromethyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetyl]amino]benzoate typically involves multiple steps. One common approach is to start with the preparation of the benzenesulfonyl derivative, followed by the introduction of the trifluoromethyl group. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 4-[[2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetyl]amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[[2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the trifluoromethyl group can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[[2-(benzenesulfonyl)acetyl]amino]benzoate
- Ethyl 4-[[2-(trifluoromethyl)acetyl]amino]benzoate
- Ethyl 4-[[2-(benzenesulfonyl)-3-methyl]anilino]acetyl]amino]benzoate
Uniqueness
Ethyl 4-[[2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetyl]amino]benzoate is unique due to the presence of both the benzenesulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[[2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O5S/c1-2-34-23(31)17-11-13-19(14-12-17)28-22(30)16-29(35(32,33)21-9-4-3-5-10-21)20-8-6-7-18(15-20)24(25,26)27/h3-15H,2,16H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHCSRCKXAIBER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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